molecular formula C14H22N2O2 B4277502 1-Butyl-3-(2-ethoxybenzyl)urea

1-Butyl-3-(2-ethoxybenzyl)urea

Cat. No.: B4277502
M. Wt: 250.34 g/mol
InChI Key: TWYQLEOINOKDEK-UHFFFAOYSA-N
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Description

N-butyl-N’-(2-ethoxybenzyl)urea is an organic compound belonging to the class of N-substituted ureas These compounds are characterized by the presence of a urea moiety where one of the nitrogen atoms is substituted with an alkyl or aryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N’-(2-ethoxybenzyl)urea typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of N-butylamine with 2-ethoxybenzyl isocyanate under mild conditions. This reaction can be carried out in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process .

Industrial Production Methods

Industrial production of N-substituted ureas, including N-butyl-N’-(2-ethoxybenzyl)urea, often involves the use of phosgene as a reagent to generate the desired isocyanate or carbamoyl chloride. due to the hazardous nature of phosgene, alternative methods such as the use of potassium isocyanate in water have been developed .

Chemical Reactions Analysis

Types of Reactions

N-butyl-N’-(2-ethoxybenzyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions include various substituted ureas, amines, and other derivatives depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-butyl-N’-(2-ethoxybenzyl)urea involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can lead to changes in nitrogen metabolism and other related pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-butyl-N’-(2-ethoxybenzyl)urea include other N-substituted ureas such as N-butyl-N’-(2-methoxybenzyl)urea and N-butyl-N’-(2-chlorobenzyl)urea. These compounds share similar structural features but differ in the substituents attached to the benzyl group .

Uniqueness

N-butyl-N’-(2-ethoxybenzyl)urea is unique due to the presence of the ethoxy group on the benzyl moiety, which can influence its chemical reactivity and biological activity. This specific substitution pattern can lead to distinct interactions with molecular targets and different applications compared to other N-substituted ureas .

Properties

IUPAC Name

1-butyl-3-[(2-ethoxyphenyl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-3-5-10-15-14(17)16-11-12-8-6-7-9-13(12)18-4-2/h6-9H,3-5,10-11H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYQLEOINOKDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NCC1=CC=CC=C1OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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